molecular formula C10H9N3O3S B12929852 2-[(4-Methoxy-2-nitrophenyl)sulfanyl]-1H-imidazole CAS No. 88251-67-6

2-[(4-Methoxy-2-nitrophenyl)sulfanyl]-1H-imidazole

Cat. No.: B12929852
CAS No.: 88251-67-6
M. Wt: 251.26 g/mol
InChI Key: VPJJTDYCSKHNCN-UHFFFAOYSA-N
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Description

2-((4-Methoxy-2-nitrophenyl)thio)-1H-imidazole is an organic compound characterized by the presence of an imidazole ring substituted with a 4-methoxy-2-nitrophenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxy-2-nitrophenyl)thio)-1H-imidazole typically involves the reaction of 4-methoxy-2-nitrophenylthiol with an imidazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxy-2-nitrophenyl)thio)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Substitution: Formation of various substituted imidazole derivatives.

    Reduction: Formation of 2-((4-Methoxy-2-aminophenyl)thio)-1H-imidazole.

Scientific Research Applications

2-((4-Methoxy-2-nitrophenyl)thio)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((4-Methoxy-2-nitrophenyl)thio)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Methoxyphenyl)thio)-1H-imidazole
  • 2-((4-Nitrophenyl)thio)-1H-imidazole
  • 2-((4-Methoxy-2-nitrophenyl)thio)-1H-benzimidazole

Uniqueness

2-((4-Methoxy-2-nitrophenyl)thio)-1H-imidazole is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can influence its reactivity and biological activity

Properties

CAS No.

88251-67-6

Molecular Formula

C10H9N3O3S

Molecular Weight

251.26 g/mol

IUPAC Name

2-(4-methoxy-2-nitrophenyl)sulfanyl-1H-imidazole

InChI

InChI=1S/C10H9N3O3S/c1-16-7-2-3-9(8(6-7)13(14)15)17-10-11-4-5-12-10/h2-6H,1H3,(H,11,12)

InChI Key

VPJJTDYCSKHNCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)SC2=NC=CN2)[N+](=O)[O-]

Origin of Product

United States

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